molecular formula C11H15BrO4 B14419756 Dimethyl (2-bromoprop-2-en-1-yl)(prop-1-en-1-yl)propanedioate CAS No. 81230-94-6

Dimethyl (2-bromoprop-2-en-1-yl)(prop-1-en-1-yl)propanedioate

Cat. No.: B14419756
CAS No.: 81230-94-6
M. Wt: 291.14 g/mol
InChI Key: BHRONCSGBJHIMO-UHFFFAOYSA-N
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Description

Dimethyl (2-bromoprop-2-en-1-yl)(prop-1-en-1-yl)propanedioate is a chemical compound known for its unique structure and reactivity. It is used in various scientific research applications due to its ability to undergo multiple types of chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl (2-bromoprop-2-en-1-yl)(prop-1-en-1-yl)propanedioate typically involves the reaction of dimethyl malonate with 2-bromopropene and propene under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the deprotonation of the malonate ester, followed by the addition of the brominated and alkenyl components .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Dimethyl (2-bromoprop-2-en-1-yl)(prop-1-en-1-yl)propanedioate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amine derivative, while oxidation can produce a carboxylic acid derivative .

Scientific Research Applications

Dimethyl (2-bromoprop-2-en-1-yl)(prop-1-en-1-yl)propanedioate is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: As a precursor for the synthesis of pharmaceutical compounds.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Dimethyl (2-bromoprop-2-en-1-yl)(prop-1-en-1-yl)propanedioate involves its ability to act as an electrophile or nucleophile in various chemical reactions. The bromine atom and double bonds play crucial roles in its reactivity, allowing it to interact with different molecular targets and pathways .

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl 2-(prop-2-yn-1-yl)malonate
  • Dimethyl 2-(bromomethyl)malonate
  • Dimethyl 2-(prop-2-en-1-yl)malonate

Uniqueness

Dimethyl (2-bromoprop-2-en-1-yl)(prop-1-en-1-yl)propanedioate is unique due to its combination of bromine and alkenyl groups, which provide distinct reactivity patterns compared to similar compounds. This makes it a valuable intermediate in organic synthesis and various research applications .

Properties

CAS No.

81230-94-6

Molecular Formula

C11H15BrO4

Molecular Weight

291.14 g/mol

IUPAC Name

dimethyl 2-(2-bromoprop-2-enyl)-2-prop-1-enylpropanedioate

InChI

InChI=1S/C11H15BrO4/c1-5-6-11(7-8(2)12,9(13)15-3)10(14)16-4/h5-6H,2,7H2,1,3-4H3

InChI Key

BHRONCSGBJHIMO-UHFFFAOYSA-N

Canonical SMILES

CC=CC(CC(=C)Br)(C(=O)OC)C(=O)OC

Origin of Product

United States

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